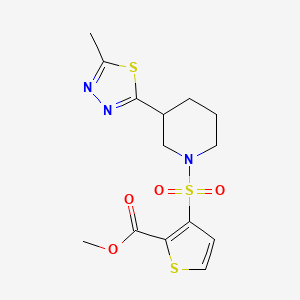
Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a thiophene, a piperidine, a sulfonyl group, a carboxylate group, and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole ring is a heterocyclic compound that is a part of many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazole ring, the attachment of the piperidine ring, and the introduction of the sulfonyl and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,3,4-thiadiazole ring, for example, is a five-membered ring containing three nitrogen atoms and two sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl and carboxylate groups would likely make the compound polar and potentially soluble in polar solvents .科学的研究の応用
Indole Derivatives and Alkaloids
Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have gained prominence due to their biological activity. Researchers have explored novel synthetic methods for constructing indoles, especially as moieties within selected alkaloids . The compound could serve as a precursor for indole derivatives, contributing to drug discovery and development.
Anti-Microbial Agents
The 1,3,4-thiadiazole scaffold has demonstrated antimicrobial potential. By modifying the structure of this compound, researchers can create derivatives with improved activity against bacteria, fungi, and other pathogens. Investigating the antimicrobial properties of your compound could lead to valuable insights for combating infections .
Hydrazide-Hydrazone Chemistry
Hydrazide-hydrazone derivatives have shown promise as antimicrobial agents. By synthesizing novel compounds based on this chemistry, researchers aim to discover substances with significant activity against microbes. Your compound could serve as a starting point for designing such derivatives .
Anti-Cancer Activity
Certain 1,3,4-thiadiazole derivatives exhibit cytotoxic properties. For instance, N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide has demonstrated anticancer activity against breast cancer cells. Investigating the mechanisms behind this effect could contribute to cancer therapy research .
Biological Activities of 1,3-Diazole Derivatives
1,3-Diazole derivatives, including those with a thiadiazole moiety, exhibit diverse biological activities. These include antibacterial, antiviral, antioxidant, and anti-inflammatory effects. Your compound may fall within this category, warranting further exploration .
作用機序
Thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models . They have been found to induce mitotic arrest, caspase-dependent apoptosis, and cell growth inhibition in certain cancer cells .
The nature of substituents on the thiadiazole ring is known to be important for their cytotoxic activity . .
将来の方向性
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many 1,3,4-thiadiazole derivatives, this compound could potentially have interesting biological properties worth exploring .
特性
IUPAC Name |
methyl 3-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S3/c1-9-15-16-13(23-9)10-4-3-6-17(8-10)24(19,20)11-5-7-22-12(11)14(18)21-2/h5,7,10H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVGCODVDPLGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

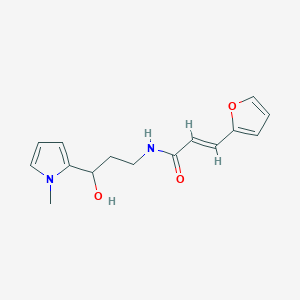
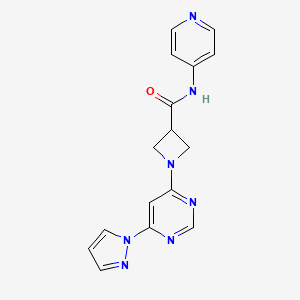
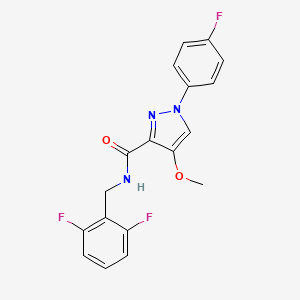
![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
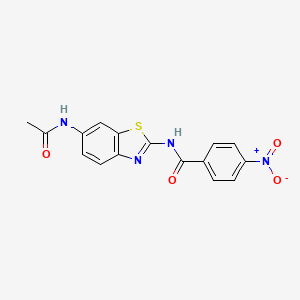
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2698380.png)
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)
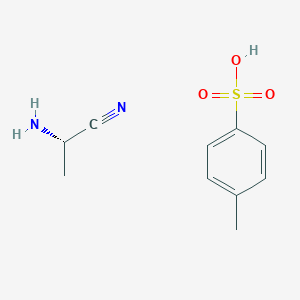


![(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2698389.png)
![7-(4-Chlorostyryl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2698391.png)